molecular formula C13H13N5S B15121435 5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15121435
M. Wt: 271.34 g/mol
InChI Key: XIXZJTYNUMAOEP-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines and their oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

5,6-dimethyl-N-(pyrimidin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5S/c1-8-9(2)19-13-11(8)12(17-7-18-13)16-6-10-14-4-3-5-15-10/h3-5,7H,6H2,1-2H3,(H,16,17,18)

InChI Key

XIXZJTYNUMAOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=NC=CC=N3)C

Origin of Product

United States

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